(E)-butyl 2-cyano-3-phenylacrylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
butyl (E)-2-cyano-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-9-17-14(16)13(11-15)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9H2,1H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAWLCINYWPAI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=CC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C1=CC=CC=C1)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic and Spectrometric Characterization of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for (E)-butyl 2-cyano-3-phenylacrylate. These predictions are derived from data for analogous compounds, such as (E)-ethyl 2-cyano-3-phenylacrylate.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.3 | Singlet | 1H | =CH-Ph |
| ~7.9-8.0 | Multiplet | 2H | Aromatic (ortho) |
| ~7.5-7.6 | Multiplet | 3H | Aromatic (meta, para) |
| ~4.3 | Triplet | 2H | -OCH₂- |
| ~1.7-1.8 | Multiplet | 2H | -OCH₂CH₂- |
| ~1.4-1.5 | Multiplet | 2H | -CH₂CH₃ |
| ~0.9-1.0 | Triplet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (ester) |
| ~155 | =C(CN)CO₂Bu |
| ~133 | Aromatic (ipso-C) |
| ~131 | Aromatic (para-C) |
| ~130 | Aromatic (ortho-C) |
| ~129 | Aromatic (meta-C) |
| ~115 | C≡N |
| ~104 | =CH-Ph |
| ~67 | -OCH₂- |
| ~30 | -OCH₂CH₂- |
| ~19 | -CH₂CH₃ |
| ~13 | -CH₃ |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~2220 | C≡N stretch (nitrile) |
| ~1730 | C=O stretch (ester) |
| ~1620 | C=C stretch (alkene) |
| ~1580, 1490, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 229.11 | [M]⁺ (Molecular Ion) |
| 173.06 | [M - C₄H₈]⁺ |
| 156.05 | [M - OC₄H₉]⁺ |
| 128.04 | [C₉H₅N]⁺ |
| 102.05 | [C₇H₅N]⁺ |
| 77.04 | [C₆H₅]⁺ |
| 57.07 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic and spectrometric data for this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-20 mg of the sample would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) would be added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra would be acquired at room temperature. Key parameters would include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans would be collected.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Key parameters would include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Typically, 1024 scans would be accumulated to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data would be Fourier transformed, and the resulting spectra would be phased and baseline corrected. Chemical shifts would be referenced to the TMS signal at 0 ppm.
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid sample would be placed directly onto the diamond crystal of the ATR accessory.
-
Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. A total of 16 scans would be co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be collected prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum would be analyzed to identify the characteristic absorption bands of the functional groups.
2.3 Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. This solution would then be further diluted to the low µg/mL or ng/mL range with the same solvent.
-
Acquisition: The diluted sample solution would be introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺ or the molecular ion [M]⁺. The data would be acquired over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), the molecular ion would be isolated and subjected to collision-induced dissociation (CID).
-
Data Processing: The acquired mass spectra would be analyzed to determine the exact mass of the molecular ion and to identify the m/z values of the fragment ions. This information would be used to confirm the molecular formula and to elucidate the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of this compound.
Health and Safety Profile of (E)-butyl 2-cyano-3-phenylacrylate: A Technical Guide
Disclaimer: No specific health and safety data for (E)-butyl 2-cyano-3-phenylacrylate (CAS No. 1867189-67-0) is publicly available in the form of a comprehensive Safety Data Sheet (SDS) or detailed toxicological studies. This guide has been compiled by extrapolating information from structurally related cyanoacrylate esters. The presented data should be interpreted as indicative of the potential hazards of this class of compounds and used with caution. All laboratory and industrial hygiene practices should be established based on a thorough risk assessment for the specific application.
Executive Summary
This compound belongs to the cyanoacrylate family, a group of compounds known for their rapid polymerization in the presence of moisture, which is the basis for their use as adhesives. While specific toxicological data for this compound is lacking, the general health and safety profile of cyanoacrylates is well-documented. The primary health concerns associated with cyanoacrylates are irritation to the skin, eyes, and respiratory tract, as well as the potential for skin and respiratory sensitization. In vitro studies on various cyanoacrylate esters have demonstrated cytotoxic effects. This guide provides a summary of the available data on related cyanoacrylate compounds to inform on the potential hazards, safe handling procedures, and emergency protocols relevant to this compound.
Hazard Identification and Classification
Based on data from analogous cyanoacrylates, this compound is anticipated to have the following hazards:
-
Skin Irritation: Direct contact may cause skin irritation. Cyanoacrylates can bond skin instantly.
-
Eye Irritation: Vapors and direct contact are expected to cause serious eye irritation. The liquid can bond eyelids together.
-
Respiratory Tract Irritation: Vapors may irritate the respiratory system, leading to coughing and wheezing.[1]
-
Sensitization: May cause skin and respiratory allergies.[1] Subsequent exposure to very low levels can trigger allergic reactions like skin rashes or asthma-like symptoms.[1]
The Globally Harmonized System (GHS) classification for similar cyanoacrylates typically includes:
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory system
Toxicological Data (from Surrogate Compounds)
Quantitative toxicological data for this compound is not available. The following tables summarize data for other cyanoacrylate esters to provide a comparative perspective.
Table 1: Acute Toxicity Data for Cyanoacrylate Esters
| Compound | Test Type | Route of Exposure | Species | Dose | Reference |
| Cyanoacrylate Esters (general) | LD50 | Oral | Rat | >5000 mg/kg | [2] |
Table 2: In Vitro Cytotoxicity of Cyanoacrylate Esters
| Compound/Product | Cell Line | Assay | Results | Reference |
| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | Elution Test (Cell Attachment) | 1:10 dilution of extract caused ~10% decrease in cell attachment. 1:1 dilution caused a 30-45% decrease. | [3][4][5] |
| Ethyl 2-cyanoacrylate | L929 mouse fibroblasts | Elution Test (Cell Proliferation) | Similar trend to cell attachment, with acute exposure (4 hours) showing slightly higher toxicity. | [3][4][5] |
| n-Butyl cyanoacrylate (Glubran®) | Fibroblasts & Mesothelial cells | Direct Contact | Exhibited cytotoxicity, with a large percentage of cells showing rounded morphology. | [6] |
| n-Hexyl cyanoacrylate (Ifabond®) | Fibroblasts & Mesothelial cells | Direct Contact | Moderate cytotoxicity observed. | [6] |
| n-Octyl cyanoacrylate (OCA) | Fibroblasts & Mesothelial cells | Direct Contact | Showed the greatest cytotoxicity among the tested CAs. | [6] |
It is a general observation that shorter-chain cyanoacrylates (e.g., methyl- and ethyl-) are more histotoxic than longer-chain derivatives (e.g., butyl- and octyl-).[7] This is often attributed to the faster degradation of shorter-chain polymers, leading to a higher concentration of cytotoxic byproducts such as formaldehyde.[6][8]
Experimental Protocols
In Vitro Cytotoxicity Testing via Elution Method (Adapted from Kaplan et al.)[4][5][6]
This protocol describes a method to assess the cytotoxicity of leachable substances from a cyanoacrylate polymer.
-
Preparation of Extract: A commercially available ethyl 2-cyanoacrylate product is extracted in a complete cell culture medium (e.g., DMEM/F12) at a ratio of 15 µL of the adhesive to 5 mL of medium. The extraction is carried out in a glass tube at 37°C for 120 hours.
-
Cell Culture: L929 mouse fibroblasts are cultured in a complete medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Attachment Assay:
-
The prepared extract is diluted with fresh culture medium to various concentrations (e.g., 1:1, 1:2, 1:4, etc.).
-
Cells are seeded into 96-well microplates at a density of 5,000 or 10,000 cells/well in the diluted extracts.
-
The plates are incubated for 4 hours to allow for cell attachment.
-
After incubation, non-adherent cells are washed away.
-
The remaining viable, attached cells are quantified using a cell viability assay (e.g., MTT or crystal violet staining).
-
-
Cell Proliferation Assay:
-
Cells are seeded in a normal culture medium and allowed to attach for a specified period (e.g., 24 hours).
-
The culture medium is then replaced with the diluted extracts.
-
The cells are incubated for a longer duration (e.g., 24-72 hours) to assess the effect on cell proliferation.
-
Cell viability is quantified at the end of the incubation period.
-
Direct Contact Cytotoxicity Assay (Adapted from Ciapetti et al. and Pascual et al.)[7][10]
This method assesses the cytotoxicity of the cyanoacrylate material in direct contact with a cell monolayer.
-
Cell Seeding: A monolayer of L929 fibroblasts (or other relevant cell lines like primary fibroblasts or mesothelial cells) is grown to confluence in culture plates.
-
Application of Test Material: A small, standardized drop of the liquid cyanoacrylate adhesive is placed directly onto the cell monolayer in the center of the dish. The adhesive will polymerize upon contact with the aqueous culture medium.
-
Incubation: The culture plates are incubated for a defined period (e.g., 24 hours) under standard cell culture conditions.
-
Assessment:
-
Macroscopic Visual Assessment: The area around the polymerized adhesive is examined for signs of cell lysis or morphological changes.
-
Microscopic Evaluation: The cells are observed under a microscope to assess cell morphology, adherence, and the presence of a zone of inhibition (a clear area around the material where cells have died).
-
Cell Viability Staining: Vital dyes (e.g., Trypan Blue) or viability assays (e.g., Alamar Blue) can be used to quantify the extent of cell death.
-
Mandatory Visualizations
Caption: Figure 1: Risk Assessment and Handling Workflow for Cyanoacrylates.
Safe Handling and Storage
-
Ventilation: Always use this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Nitrile or polyethylene gloves are recommended. Avoid cotton or wool gloves as they can undergo a rapid exothermic reaction with cyanoacrylates, causing severe burns.[2][9]
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[10]
-
-
Handling: Avoid direct contact with skin and eyes. Prevent the generation of vapors or mists.[11] Do not use cloths to wipe up spills, as this can cause a rapid polymerization reaction.[2]
-
Storage: Store containers in a cool, dry, well-ventilated place, away from moisture and direct sunlight. Refrigerated storage (2-8°C) is often recommended to maximize shelf life.[10][12]
First Aid and Emergency Procedures
-
Eye Contact: If bonding of the eyelids occurs, wash thoroughly with warm water and apply a gauze patch. The eye will typically open on its own in 1-4 days. Do not force the eye open. If the liquid enters the eye, flush with water for at least 15 minutes and seek immediate medical attention.[2]
-
Skin Contact: If skin bonding occurs, immerse the bonded areas in warm, soapy water. Gently peel or roll the skin apart. Do not pull the skin apart. A peeling agent like acetone can be used with caution, but it may be irritating. If a burn occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: The product will polymerize rapidly in the mouth, making it almost impossible to swallow. Ensure the breathing passage is not obstructed. Saliva will gradually cause the bonded material to debond. Do not induce vomiting.[2]
-
Spills: For small spills, flood the area with water to induce polymerization. Once cured, the solid material can be scraped up and disposed of as non-hazardous waste. For larger spills, ventilate the area and use an inert absorbent material.
References
- 1. nj.gov [nj.gov]
- 2. farnell.com [farnell.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery, by Fibroblast Cell Culture Method | The Heart Surgery Forum [journal.hsforum.com]
- 6. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ETHYL 2-CYANO-3-PHENYLACRYLATE | 14533-87-0 [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. spectrumchemical.com [spectrumchemical.com]
Methodological & Application
Application Notes and Protocols: (E)-butyl 2-cyano-3-phenylacrylate in Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (E)-butyl 2-cyano-3-phenylacrylate in polymerization reactions. Due to the limited direct literature on the homopolymerization of this specific monomer, the following protocols and data are based on established methods for structurally similar cyanoacrylates, particularly other alkyl 2-cyanoacrylates and 3-phenyl-substituted analogs.
Introduction
This compound is a vinyl monomer characterized by the presence of both a cyano and an ester group, as well as a phenyl group at the 3-position. These features make it a candidate for various polymerization techniques, including anionic and radical polymerization. The resulting polymer, poly(butyl 2-cyano-3-phenylacrylate), is of interest for biomedical applications, particularly in drug delivery, owing to the well-documented biocompatibility and biodegradability of poly(alkyl cyanoacrylates). The introduction of a phenyl group is anticipated to modulate the polymer's physicochemical properties, such as hydrophobicity and drug-loading capacity.
Monomer Synthesis
The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with butyl cyanoacetate in the presence of a basic catalyst, such as piperidine.
General Synthesis Protocol:
A general method for synthesizing this compound involves the Knoevenagel condensation of benzaldehyde and butyl cyanoacetate.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of benzaldehyde and butyl cyanoacetate.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification can be achieved by recrystallization or column chromatography to yield the this compound monomer.
Polymerization Methods
This compound can be polymerized through two primary mechanisms: anionic and radical polymerization. The choice of method will significantly influence the properties of the resulting polymer.
Anionic Polymerization
Anionic polymerization is the most common and rapid method for polymerizing alkyl cyanoacrylates.[2] It can be initiated by weak bases, including water or amines. This method is frequently employed for the in-situ formation of nanoparticles for drug delivery applications.
Radical Polymerization
Radical polymerization of cyanoacrylates is also possible and offers an alternative route to synthesizing polymers with different characteristics.[2] This method typically requires a radical initiator and is performed under acidic conditions to suppress the competing anionic polymerization.[2] Studies on the radical copolymerization of similar monomers, such as propyl 3-phenyl-2-cyanoacrylates, with styrene have been reported, providing a basis for the conditions applicable to this compound.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the polymerization of alkyl cyanoacrylates. Data for this compound is inferred from studies on structurally similar monomers.
Table 1: Radical Copolymerization of Propyl 3-(R-phenyl)-2-cyanoacrylates with Ethenylbenzene (Styrene) [3]
| Monomer (R-phenyl) | Yield (%) | Molecular Weight (kD) | Cyanoacrylate Content (mol%) | Glass Transition Temp. (Tg, °C) |
| 2,4,5-trimethyl | 15 | 27.8 | 8.4 | 129 |
| 2,4,6-trimethyl | 16 | 3.9 | 25.8 | 103 |
| 2,3,4-trimethoxy | 16 | 10.7 | 12.7 | 81 |
| 3,4,5-trimethoxy | 15 | 11.2 | 14.5 | 98 |
Table 2: Expected Properties of Poly(butyl 2-cyano-3-phenylacrylate) via Anionic Polymerization (Inferred from Poly(n-butyl cyanoacrylate))
| Property | Expected Value/Range | Reference Context |
| Molecular Weight | Highly variable, dependent on initiator concentration | For poly(n-butyl cyanoacrylate), molecular weights can range from thousands to millions of g/mol .[2] |
| Polydispersity Index (PDI) | Can be low (<1.5) with controlled initiation | Living anionic polymerization techniques can achieve narrow molecular weight distributions.[5] |
| Particle Size (Nanoparticles) | 100 - 300 nm | Typical for poly(n-butyl cyanoacrylate) nanoparticles prepared by emulsion/miniemulsion polymerization. |
| Drug Loading Capacity | Dependent on drug and polymer properties | The phenyl group may enhance loading of hydrophobic drugs. |
Experimental Protocols
Protocol 1: Anionic Polymerization for Nanoparticle Formation
This protocol describes a generalized method for preparing poly(butyl 2-cyano-3-phenylacrylate) nanoparticles via anionic polymerization in an aqueous medium, suitable for drug delivery applications.
Materials:
-
This compound monomer
-
Acidic aqueous solution (e.g., 0.01 M HCl)
-
Surfactant (e.g., dextran, polysorbate 80)
-
Drug to be encapsulated (optional)
-
Acetone
-
Purified water
Procedure:
-
Prepare an aqueous solution containing the surfactant and, if applicable, the hydrophilic drug to be encapsulated. Adjust the pH to be acidic (e.g., pH 2-3) to control the polymerization rate.
-
Dissolve the this compound monomer (and hydrophobic drug, if applicable) in a minimal amount of a water-miscible organic solvent like acetone.
-
Add the monomer solution dropwise to the rapidly stirring aqueous phase.
-
Polymerization is initiated by the hydroxide ions in the water and proceeds rapidly at room temperature.
-
Allow the polymerization to proceed for a specified time (e.g., 2-4 hours) to ensure complete monomer conversion.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unreacted monomer and excess surfactant.
-
The purified nanoparticles can be freeze-dried for long-term storage.
Protocol 2: Radical Polymerization in Solution
This protocol is adapted from the radical copolymerization of similar 3-phenyl-substituted cyanoacrylates.[3]
Materials:
-
This compound monomer
-
Radical initiator (e.g., 1,1'-azobiscyclohexanecarbonitrile - ABCN)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer and the radical initiator (e.g., ABCN) in anhydrous toluene.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for a set time (e.g., 5-24 hours). The reaction can be monitored by taking samples and analyzing for monomer conversion.
-
Terminate the polymerization by cooling the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
Visualizations
Caption: Workflow for the synthesis and polymerization of this compound.
Signaling Pathways in Drug Delivery Applications
While this compound itself does not directly interact with signaling pathways, the nanoparticles formulated from its polymer can be designed for targeted drug delivery to modulate specific cellular pathways implicated in diseases like cancer. For instance, nanoparticles can be surface-functionalized with ligands that target overexpressed receptors on cancer cells, leading to enhanced cellular uptake and intracellular drug release.
The released drug can then interact with its target signaling pathway. For example, if a kinase inhibitor is encapsulated, it could block a pathway like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and promotes cell proliferation and survival.
Caption: Targeted drug delivery and modulation of a cancer signaling pathway.
Conclusion
This compound is a promising monomer for the synthesis of functional polymers with potential applications in the biomedical field. The presence of the phenyl group offers a means to tune the properties of the resulting poly(cyanoacrylate). The provided protocols, based on established chemistries for similar monomers, offer a starting point for researchers to explore the polymerization of this compound and the development of novel polymer-based systems for drug delivery and other applications. Further research is warranted to fully elucidate the polymerization kinetics and polymer properties specific to this compound.
References
Applications of (E)-butyl 2-cyano-3-phenylacrylate in Medical Devices: Application Notes and Protocols
Disclaimer: Based on current scientific literature, there are no established applications of (E)-butyl 2-cyano-3-phenylacrylate in medical devices. The following information is provided for research and development purposes and outlines the potential applications based on the known properties of the broader class of cyanoacrylate compounds, along with the necessary protocols for its evaluation.
This compound is a derivative of butyl cyanoacrylate. While n-butyl cyanoacrylate (NBCA) is widely used in medical applications, the introduction of a phenyl group in this compound may alter its physicochemical and biological properties, such as adhesion, degradation rate, and biocompatibility. Extensive research is required to determine its suitability for any medical application.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C14H15NO2 | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| IUPAC Name | butyl (E)-2-cyano-3-phenylprop-2-enoate | [1] |
| Physical Description | Solid | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 188 °C at 15 mmHg | [2] |
Potential Medical Device Applications
Based on the applications of other cyanoacrylates, this compound could be investigated for the following uses in medical devices:
-
Tissue Adhesives: For topical wound closure as an alternative to sutures or staples. The phenyl group may influence the adhesive strength and flexibility of the resulting polymer.
-
Embolizing Agent: In interventional radiology for the occlusion of blood vessels in cases of arteriovenous malformations or internal bleeding. The polymerization rate and radiopacity would be critical parameters to evaluate.
-
Drug Delivery Systems: As a monomer for the synthesis of nanoparticles (poly(butyl 2-cyano-3-phenylacrylate)) for targeted drug delivery. The altered hydrophobicity due to the phenyl group could affect drug loading and release kinetics.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction.[3][4][5]
Objective: To synthesize this compound from benzaldehyde and butyl cyanoacetate.
Materials:
-
Benzaldehyde
-
Butyl cyanoacetate
-
Catalyst (e.g., piperidine, ammonium acetate, or a solid-phase catalyst)[4][6]
-
Solvent (e.g., toluene, hexane, or solvent-free conditions)[5]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzaldehyde and butyl cyanoacetate in the chosen solvent.
-
Add a catalytic amount of the chosen catalyst to the reaction mixture.
-
If using a solvent that forms an azeotrope with water (e.g., toluene), equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.[3]
-
Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of this compound.[7][8][9][10]
Objective: To evaluate the potential of the material to cause cell death or inhibit cell growth.
Materials:
-
This compound (sterilized)
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
MTT or XTT assay kit
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure (Extract Method):
-
Prepare extracts of the test material by incubating it in cell culture medium at 37°C for 24 hours, according to the surface area to volume ratio specified in ISO 10993-12.
-
Seed L929 cells in 96-well plates at a density that will ensure they are sub-confluent at the time of testing. Incubate for 24 hours.
-
Remove the culture medium and replace it with the prepared extracts of the test material, positive control, and negative control.
-
Incubate the cells for 24-72 hours.
-
At the end of the incubation period, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
Adhesion Strength Testing (ASTM F2258)
This protocol describes a method for evaluating the tensile strength of this compound as a tissue adhesive.[2][11][12][13][14]
Objective: To determine the force required to disrupt the adhesive bond between two tissue substrates.
Materials:
-
This compound
-
Porcine skin or other suitable biological substrate
-
Tensile testing machine with a suitable load cell
-
Grips for holding the tissue samples
-
Phosphate-buffered saline (PBS) for internal applications
-
Environmental chamber for controlling temperature and humidity for external applications
Procedure:
-
Prepare the porcine skin by cutting it into uniform strips.
-
Apply a controlled amount of the adhesive to the bonding area of one skin strip.
-
Immediately bring a second skin strip into contact with the first, creating an overlap bond.
-
Allow the adhesive to cure for a specified period under controlled conditions (e.g., 37°C in PBS for internal use simulation).[12]
-
Mount the bonded specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of displacement (e.g., 2 mm/min) until the bond fails.[12]
-
Record the maximum load at failure.
-
Calculate the tensile strength by dividing the maximum load by the bond area.
-
Perform a sufficient number of replicates to ensure statistical significance.
In Vivo Biocompatibility Assessment (ISO 10993-6)
This protocol provides a general framework for assessing the local tissue response to implanted this compound.[15][16]
Objective: To evaluate the local pathological effects on living tissue after implantation of the material.
Materials:
-
This compound (sterilized)
-
Animal model (e.g., rats or rabbits)
-
Surgical instruments
-
Negative control material (e.g., polyethylene)
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Microtome
-
Microscope slides
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Surgically implant small, sterile samples of the test material and the negative control into the muscle or subcutaneous tissue of the animal model.
-
Maintain the animals for specific time periods (e.g., 1, 4, and 12 weeks).
-
At the end of each time period, euthanize the animals and explant the implant sites, including the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and section them using a microtome.
-
Stain the tissue sections with H&E.
-
A qualified pathologist will then microscopically evaluate the tissue response, scoring for inflammation, fibrosis, necrosis, and other pathological changes.
-
Compare the tissue response to the test material with that of the negative control.
Hemocompatibility Assessment (ISO 10993-4)
This protocol outlines a basic method for evaluating the hemocompatibility of this compound.[17][18][19][20][21]
Objective: To assess the effects of the material on blood components.
Materials:
-
This compound (sterilized)
-
Freshly collected human blood (with anticoagulant)
-
Positive control (e.g., latex)
-
Negative control (e.g., polyethylene)
-
Phosphate-buffered saline (PBS)
-
Drabkin's reagent (for hemolysis assay)
-
Spectrophotometer
Procedure (Hemolysis - Direct Contact):
-
Place samples of the test material, positive control, and negative control in separate tubes.
-
Add a defined volume of diluted blood to each tube.
-
Incubate the tubes at 37°C for a specified time with gentle mixing.
-
Centrifuge the tubes to pellet the intact red blood cells.
-
Transfer the supernatant to a new tube and add Drabkin's reagent to determine the amount of free hemoglobin.
-
Measure the absorbance of the solution using a spectrophotometer.
-
Calculate the percentage of hemolysis relative to a positive control (100% hemolysis). A hemolysis rate of less than 2% is generally considered non-hemolytic.[18]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Biocompatibility Evaluation Workflow
Caption: A logical workflow for the biocompatibility and performance evaluation of a novel cyanoacrylate.
References
- 1. This compound | C14H15NO2 | CID 6140398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tissue Medical Adhesive Testing | Applus+ Laboratories [appluslaboratories.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. jmcs.org.mx [jmcs.org.mx]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nhiso.com [nhiso.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. mdpi.com [mdpi.com]
- 10. mdcpp.com [mdcpp.com]
- 11. ASTM F2258 Tensile Strength of Tissue Adhesives [admet.com]
- 12. massdevice.com [massdevice.com]
- 13. reference.globalspec.com [reference.globalspec.com]
- 14. store.astm.org [store.astm.org]
- 15. mdcpp.com [mdcpp.com]
- 16. researchgate.net [researchgate.net]
- 17. namsa.com [namsa.com]
- 18. researchgate.net [researchgate.net]
- 19. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Application Notes and Protocols for Knoevenagel Condensation with Butyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the Knoevenagel condensation reaction utilizing butyl cyanoacetate as the active methylene component. The protocols cover both conventional heating and microwave-assisted methods, offering flexibility for various laboratory setups. The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, widely employed in the preparation of a diverse range of substituted alkenes which are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.
General Reaction Scheme
The Knoevenagel condensation involves the reaction of an active methylene compound, in this case, butyl cyanoacetate, with a carbonyl compound (an aldehyde or ketone) in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.
Figure 1: General scheme of the Knoevenagel condensation.
Experimental Data Summary
The following table summarizes various experimental conditions and corresponding yields for the Knoevenagel condensation of butyl cyanoacetate with different aldehydes. This data allows for easy comparison of different catalytic systems and reaction methodologies.
| Aldehyde | Catalyst | Solvent | Method | Reaction Time | Temperature | Yield (%) | Reference |
| Paraformaldehyde | Piperidine Hydrochloride | Toluene | Conventional Heating | 75 min | 130 °C | 67 (average) | [1] |
| Paraformaldehyde | Piperidine Hydrochloride | Toluene | Microwave Irradiation | ~10 min | Not Specified | 65 (average) | [1] |
| Benzaldehyde | Piperidine | Toluene | Conventional Heating | 20 h | 110 °C | High (implied) | [2] |
| Aromatic Aldehydes | [Bmim][OAc] | Water | Conventional Heating | 1-3 h | 60 °C | 90-97 | [3] |
| Aromatic Aldehydes | DABCO/[HyEtPy]Cl | Water | Stirring | 5-40 min | Room Temp | 83-99 | [4][5] |
Note: Much of the available literature details the use of ethyl cyanoacetate. The conditions presented for aromatic aldehydes with catalysts like [Bmim][OAc] and DABCO, while demonstrated with ethyl cyanoacetate, are expected to be readily adaptable for butyl cyanoacetate with similar high efficiency.[3][4][5]
Experimental Protocols
Protocol 1: Conventional Synthesis of Butyl 2-cyanoacrylate from Paraformaldehyde
This protocol is adapted from a procedure for the synthesis of n-butyl cyanoacrylate.[1]
Materials:
-
n-Butyl cyanoacetate
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Toluene
-
Three-neck round-bottom flask
-
Stirring apparatus
-
Distillation setup
-
Heating mantle
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a distillation apparatus, combine n-butyl cyanoacetate (0.35 mol), paraformaldehyde (0.3 mol), piperidine hydrochloride (0.002 mol), and toluene (0.3 mol).
-
Heat the mixture to approximately 130 °C with continuous stirring.
-
Continuously remove the water-toluene azeotrope by distillation.
-
Once the distillation ceases (approximately 75 minutes), stop the mechanical stirring and remove the remaining water-toluene mixture under reduced pressure.
-
The crude product can be further purified by pyrolysis of the oligomeric mixture in the presence of phosphorus pentoxide and a polymerization inhibitor like hydroquinone.
Protocol 2: Microwave-Assisted Synthesis of Butyl 2-cyanoacrylate from Paraformaldehyde
This method offers a significant reduction in reaction time compared to conventional heating.[1]
Materials:
-
n-Butyl cyanoacetate
-
Paraformaldehyde
-
Piperidine hydrochloride
-
Toluene
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine n-butyl cyanoacetate (0.35 mol), paraformaldehyde (0.3 mol), piperidine hydrochloride (0.002 mol), and toluene (0.3 mol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture with microwaves. The reaction is typically complete in a much shorter time frame than conventional heating (e.g., around 10 minutes).
-
After the reaction is complete and the mixture has cooled, the product can be isolated and purified as described in the conventional protocol.
Protocol 3: General Procedure for Knoevenagel Condensation of Butyl Cyanoacetate with Aromatic Aldehydes using an Ionic Liquid Catalyst in Water
This protocol is based on a greener chemistry approach using an ionic liquid catalyst in an aqueous medium, adapted from procedures using ethyl cyanoacetate.[3]
Materials:
-
Butyl cyanoacetate
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
1-butyl-3-methylimidazolium acetate ([Bmim][OAc])
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating plate
Procedure:
-
In a round-bottom flask, add an equimolar amount of the aromatic aldehyde and butyl cyanoacetate to water (e.g., 5 mL for a 1 mmol scale reaction).
-
Add the ionic liquid catalyst, [Bmim][OAc] (e.g., 20 mol%).
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures and the catalytic cycle of the Knoevenagel condensation.
References
- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of (E)-butyl 2-cyano-3-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of (E)-butyl 2-cyano-3-phenylacrylate, a key intermediate in the synthesis of various organic compounds. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic methods to elucidate the molecular structure and assess purity. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To separate, identify, and quantify the compound in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile compounds and determine their molecular weight and fragmentation pattern.
-
UV-Visible (UV-Vis) Spectroscopy: To obtain information about the electronic transitions within the molecule.
Quantitative Data Summary
While specific experimental data for this compound is not extensively available in the public domain, data for the closely related and structurally similar (E)-ethyl 2-cyano-3-phenylacrylate provides a reliable reference point. The expected values for the butyl ester are extrapolated from this data.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (butyl) | ~0.9 | Triplet | ~7.4 |
| CH₂ (butyl, next to CH₃) | ~1.4 | Sextet | ~7.4 |
| CH₂ (butyl, next to O) | ~1.7 | Quintet | ~7.0 |
| O-CH₂ (butyl) | ~4.3 | Triplet | ~6.7 |
| Aromatic H | 7.4 - 7.6 | Multiplet | - |
| Aromatic H | 7.9 - 8.1 | Multiplet | - |
| Vinylic H | ~8.2 | Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (butyl) | ~13.7 |
| CH₂ (butyl, next to CH₃) | ~19.1 |
| CH₂ (butyl, next to O) | ~30.4 |
| O-CH₂ (butyl) | ~66.0 |
| C (cyano) | ~103 |
| C=C (vinylic) | ~115 |
| Aromatic C | ~129 - 134 |
| C=O (ester) | ~155 |
| C-CN (vinylic) | ~163 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | ~2220 |
| C=O (Ester) | ~1725 |
| C=C (Alkene) | ~1630 |
| C-H (Aromatic) | ~3060 |
| C-H (Aliphatic) | ~2870 - 2960 |
| C-O (Ester) | ~1250 |
Experimental Protocols
The following are detailed methodologies for the key analytical experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a standard carbon-13 NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the nitrile, ester, alkene, and aromatic functional groups as listed in Table 3.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Instrumentation: HPLC system with a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. The purity can be determined by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify potential volatile impurities.
Instrumentation: GC system coupled to a Mass Spectrometer.
Protocol:
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram and the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for the characterization of this compound.
Caption: General workflow for the synthesis and characterization of the target compound.
Caption: Relationship between the compound and the analytical techniques used for its characterization.
References
Application Notes and Protocols for (E)-butyl 2-cyano-3-phenylacrylate in Latent Fingerprint Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Latent fingerprints, invisible to the naked eye, are crucial pieces of evidence in forensic investigations. Their development requires sensitive and reliable techniques. Cyanoacrylate fuming is a widely used method for visualizing latent fingerprints on non-porous surfaces. This process involves the polymerization of cyanoacrylate esters on the moisture and endogenous components of fingerprint residue, forming a stable, white polymer (polycyanoacrylate) along the friction ridges. While ethyl 2-cyanoacrylate (ECA) is the most common fuming agent, recent studies have highlighted the efficacy of other alkyl cyanoacrylates. This document provides detailed application notes and protocols for the use of (E)-butyl 2-cyano-3-phenylacrylate, a promising alternative that has demonstrated equivalent or superior performance in fingerprint development.
This compound offers several potential advantages, including improved development on certain substrates and enhanced visualization due to the light-scattering properties of the resulting polymer. These characteristics make it a valuable tool for forensic scientists and researchers.
Data Presentation
The performance of this compound has been compared with the standard ethyl cyanoacrylate. The following table summarizes the comparative performance based on available research.
| Feature | This compound | Ethyl 2-cyanoacrylate (Standard) | Reference |
| Development Quality | Equivalent or superior results on most surfaces. | Standard, effective performance. | [1] |
| Substrate Suitability | Particularly effective on plastic surfaces. | Broadly effective on non-porous surfaces. | [2] |
| Aged Prints | Good to excellent development of aged prints. | Performance can degrade with older prints. | [1] |
| Polymer Visibility | Forms polymer microstructures that effectively scatter light, leading to high visibility. | Also forms light-scattering polymers, providing good visibility. | [1] |
Experimental Protocols
Protocol 1: Latent Fingerprint Development by Fuming with this compound
This protocol describes the standard procedure for developing latent fingerprints on non-porous surfaces using this compound in a controlled fuming chamber.
Materials:
-
Fuming chamber with temperature and humidity control
-
This compound
-
Hot plate
-
Aluminum dish
-
Water source for humidity (e.g., a beaker of warm water or a humidifier)
-
Evidence with potential latent fingerprints (e.g., glass, plastic, metal)
-
Personal protective equipment (gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Ensure the fuming chamber is clean and free of any residual chemicals. Place the evidence inside the chamber, ensuring that the surfaces of interest are fully exposed to the internal atmosphere. Suspend smaller items if possible.
-
Humidity Control: Introduce a source of humidity into the chamber. A relative humidity of 60-80% is generally recommended for optimal results.[3] This can be achieved by placing a beaker of warm water in the chamber or using an integrated humidifier.
-
Cyanoacrylate Preparation: Place a few drops of liquid this compound into a clean aluminum dish.
-
Fuming Process:
-
Place the aluminum dish containing the cyanoacrylate onto a hot plate within the chamber.
-
Heat the hot plate to approximately 120°C to vaporize the cyanoacrylate.[4]
-
Seal the chamber to allow the fumes to circulate and react with the latent fingerprint residues.
-
-
Development Time: The time required for optimal development can vary depending on the chamber size, cyanoacrylate concentration, humidity, and the nature of the fingerprints. Development can take from a few minutes to over an hour.[5] Monitor the development process visually. Over-fuming can obscure ridge detail.
-
Venting and Removal: Once the fingerprints have developed to a sufficient degree (visible white ridges), turn off the heat source and vent the chamber according to safety protocols. Allow the chamber to fully ventilate before opening and removing the evidence.
-
Post-Treatment (Optional): The developed fingerprints can be further enhanced for better contrast and visualization. This can be achieved by dusting with fingerprint powder or by applying a fluorescent dye stain such as Rhodamine 6G.[6]
Safety Precautions:
-
Cyanoacrylate fumes can be irritating to the respiratory system and eyes. Always perform the fuming process in a well-ventilated area or within a certified fuming chamber with proper exhaust.
-
Avoid direct contact with liquid cyanoacrylate, as it can bond skin instantly.
-
Wear appropriate personal protective equipment at all times.
Protocol 2: Post-Fuming Enhancement of Fingerprints Developed with this compound using Fluorescent Dye
This protocol outlines the steps for enhancing the visibility of fingerprints developed with this compound using a fluorescent dye.
Materials:
-
Evidence with fingerprints developed using Protocol 1
-
Rhodamine 6G staining solution (or other suitable fluorescent dye)
-
Forensic light source (with appropriate wavelength for the chosen dye)
-
Goggles for viewing fluorescence
-
Washing bottle with a suitable solvent (e.g., methanol or water)
-
Drying area
Procedure:
-
Staining: Immerse the evidence with the developed fingerprints in the Rhodamine 6G solution for 10-30 seconds. Alternatively, the solution can be gently sprayed onto the surface.
-
Rinsing: Gently rinse the evidence with the appropriate solvent to remove excess dye from the background surface.
-
Drying: Allow the evidence to air dry completely in a dark, well-ventilated area.
-
Visualization: Illuminate the evidence with a forensic light source at the appropriate wavelength for Rhodamine 6G (typically around 530 nm). View the fluorescent fingerprints through a corresponding colored filter (e.g., orange or red goggles).
-
Photography: Document the enhanced fingerprints using appropriate photographic techniques with the forensic light source and filters.
Visualizations
Below are diagrams illustrating the key processes and relationships in the application of this compound for fingerprint development.
Caption: Workflow for latent fingerprint development.
Caption: Polymerization on fingerprint residue.
Caption: Factors affecting fingerprint quality.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Cyanoacrylate Fuming for Latent Fingerprint Development [fingerprintexpert.in]
- 4. researchgate.net [researchgate.net]
- 5. soinc.org [soinc.org]
- 6. Cyanoacrylate fuming method for detection of latent fingermarks: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Adhesives Using (E)-butyl 2-cyano-3-phenylacrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and application of adhesives based on the monomer (E)-butyl 2-cyano-3-phenylacrylate. This document includes detailed experimental protocols for the synthesis of the monomer, formulation of the adhesive, and standardized testing procedures for performance evaluation.
Introduction
This compound is a cyanoacrylate ester that can be polymerized to form a high-strength adhesive. Like other cyanoacrylates, it undergoes anionic polymerization initiated by weak bases, such as moisture present on the surface of substrates. The presence of the phenyl group is anticipated to influence the polymer's properties, potentially affecting bond strength, thermal stability, and refractive index, making it a person of interest for specialized applications, including in the medical and electronics fields.
These notes are intended to guide researchers in the formulation and evaluation of adhesives based on this monomer, providing a foundation for the development of novel adhesive systems with tailored properties.
Monomer Synthesis
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between benzaldehyde and butyl cyanoacetate.[1][2]
Synthesis Protocol: Knoevenagel Condensation
Materials:
-
Benzaldehyde
-
Butyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Anhydrous magnesium sulfate
-
Drying tube (e.g., with calcium chloride)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde (1 equivalent), butyl cyanoacetate (1 equivalent), and toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound monomer.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Characterization:
The synthesized monomer should be characterized to confirm its identity and purity using techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FTIR Spectroscopy: To identify the characteristic functional groups (C≡N, C=O, C=C).
-
Mass Spectrometry: To determine the molecular weight.
Adhesive Formulation
A basic cyanoacrylate adhesive formulation consists of the monomer along with stabilizers to prevent premature polymerization. Additional components can be added to modify the adhesive's properties.
Basic Formulation Protocol
Materials:
-
This compound monomer
-
Anionic polymerization inhibitor (e.g., sulfur dioxide, boron trifluoride)
-
Radical polymerization inhibitor (e.g., hydroquinone)
-
Clean, dry, and inert container (e.g., amber glass bottle)
Procedure:
-
In a clean and dry container, add the purified this compound monomer.
-
Under a dry and inert atmosphere (e.g., nitrogen), add the anionic and radical polymerization inhibitors in appropriate concentrations. These are typically in the parts-per-million (ppm) range.
-
Gently mix the components until a homogenous solution is obtained.
-
Store the formulated adhesive in a tightly sealed container in a cool, dark, and dry place.
Advanced Formulation: Modifying Adhesive Properties
To tailor the adhesive for specific applications, various additives can be incorporated into the basic formulation:
-
Thickeners/Viscosity Modifiers: To control the flow of the adhesive, especially for gap-filling applications. Common thickeners include fumed silica and poly(methyl methacrylate) (PMMA).[3]
-
Toughening Agents: To improve the impact resistance and flexibility of the cured adhesive. Rubber-toughening agents are often used.
-
Accelerators: To increase the curing speed, particularly on acidic or dry surfaces. These are typically basic compounds applied to the substrate before the adhesive.
-
Plasticizers: To reduce the brittleness of the cured polymer.[4]
Performance Evaluation
The performance of the formulated adhesive should be evaluated using standardized testing methods.
Bond Strength Testing Protocol (ASTM D1002 - Lap Shear)
Materials:
-
Substrate materials (e.g., steel, aluminum, polycarbonate, PMMA)
-
Formulated adhesive
-
Tensile testing machine
Procedure:
-
Prepare substrate specimens according to the dimensions specified in ASTM D1002.
-
Clean the bonding surfaces of the substrates to remove any contaminants.
-
Apply a single drop of the adhesive to one of the substrates.
-
Join the two substrates, ensuring a consistent overlap area (e.g., 0.5 inches).
-
Apply light pressure to spread the adhesive into a thin film.
-
Allow the adhesive to cure for a specified period (e.g., 24 hours) at room temperature and controlled humidity.
-
Mount the bonded specimens in the grips of a tensile testing machine.
-
Apply a tensile load at a constant rate until the bond fails.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in megapascals (MPa) or pounds per square inch (psi).
Curing Time and Viscosity Measurement
-
Fixture Time: The time required for a bonded assembly to develop sufficient strength to be handled. This can be determined by manually testing the bond at various time intervals.
-
Full Cure Time: The time required for the adhesive to reach its maximum bond strength, typically 24 hours for cyanoacrylates.[5]
-
Viscosity: The viscosity of the uncured adhesive can be measured using a viscometer or rheometer at a controlled temperature.
Quantitative Data
Disclaimer: The following quantitative data is illustrative and based on typical performance characteristics of cyanoacrylate adhesives. Actual values for adhesives formulated with this compound will need to be determined experimentally.
Table 1: Physical Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
Table 2: Illustrative Performance of a Basic this compound Adhesive Formulation
| Property | Value | Test Method |
| Viscosity | 50 - 150 cP | Brookfield Viscometer |
| Fixture Time | ||
| Steel | 20 - 40 seconds | Manual Testing |
| Aluminum | 30 - 60 seconds | Manual Testing |
| Polycarbonate | 15 - 30 seconds | Manual Testing |
| Lap Shear Strength (after 24h cure) | ASTM D1002 | |
| Steel | 15 - 25 MPa | |
| Aluminum | 10 - 20 MPa | |
| Polycarbonate | 5 - 15 MPa (substrate failure) | |
| Service Temperature Range | -40 to 80 °C |
Visualizations
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 3. zdschemical.com [zdschemical.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. aronalpha.net [aronalpha.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Premature Polymerization of Cyanoacrylates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature polymerization of cyanoacrylate adhesives.
Frequently Asked Questions (FAQs)
Q1: My cyanoacrylate adhesive is curing in the bottle/dispensing tip before I can apply it. What is causing this?
A1: Premature polymerization of cyanoacrylates within the packaging or dispensing equipment is a common issue, primarily initiated by exposure to moisture.[1][2] Cyanoacrylate polymerization is an anionic process triggered by weak bases, with water being a very effective initiator.[1][3][4] When humid air enters the container, the moisture can be sufficient to start the curing process.[1] This issue can be exacerbated by improper storage and handling.
Q2: How do environmental conditions like temperature and humidity affect the curing of my cyanoacrylate adhesive?
A2: Both temperature and humidity play crucial roles in the curing speed of cyanoacrylates.
-
Humidity: This is the most critical factor. Cyanoacrylates rely on surface moisture to initiate polymerization.[1]
-
Temperature:
Q3: Can the type of substrate I'm bonding to cause my cyanoacrylate to cure too quickly?
A3: Yes, the surface chemistry of the substrate has a significant impact on the polymerization speed.
-
Alkaline (Basic) Surfaces: These surfaces can accelerate the curing of cyanoacrylates, sometimes causing the adhesive to set almost instantly upon contact.[3]
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Acidic Surfaces: Acidic surfaces can inhibit or slow down the anionic polymerization process, leading to longer curing times or even preventing a proper bond from forming.[2][3][7] Common acidic materials include wood and paper products.[2][7]
Q4: I'm using a very small amount of adhesive, and it seems to be setting up before I can properly position my components. Why is this happening?
A4: While applying a thin layer of cyanoacrylate is generally recommended for a strong bond, an excessively small amount on a highly active (alkaline) surface or in a high-humidity environment can lead to extremely rapid, almost instantaneous, curing. The small volume of adhesive has a large surface area to volume ratio, allowing for rapid interaction with initiators.
Q5: Can the age or storage conditions of my cyanoacrylate adhesive contribute to premature polymerization?
A5: Absolutely. The shelf life of cyanoacrylates is limited, and improper storage can accelerate their degradation. An unopened container of cyanoacrylate adhesive typically has a shelf life of about one year. Once opened, this is reduced to approximately 6 to 8 weeks due to exposure to atmospheric moisture. Storing the adhesive in a cool, dry place is crucial to maximizing its shelf life.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with premature cyanoacrylate polymerization.
Problem: Adhesive Curing in the Container or Dispensing Tip
| Potential Cause | Recommended Solution |
| Improper Storage | Store unopened cyanoacrylate containers in a refrigerator at 2-8°C. Allow the container to reach room temperature before opening to prevent condensation from forming inside. Once opened, store at room temperature in a low-humidity environment. |
| Contaminated Dispensing Equipment | Ensure that dispensing tips, syringes, and any other application tools are clean and completely dry before use. Trace amounts of moisture or basic residues can act as initiators. |
| Humid Environment | If working in a high-humidity environment, consider using a dehumidifier in the workspace or storing the adhesive in a desiccator. |
| Adhesive Past its Shelf Life | Check the expiration date of the adhesive. If it is past its shelf life or has been open for an extended period, it may have partially polymerized and will be more prone to premature curing. |
Problem: Adhesive Curing Too Quickly on the Substrate
| Potential Cause | Recommended Solution |
| High Ambient Humidity | Work in a controlled environment with a relative humidity between 40% and 60%.[3][6] Use a hygrometer to monitor humidity levels. |
| High Ambient Temperature | If possible, work in a temperature-controlled environment, ideally between 20-24°C. |
| Alkaline Substrate Surface | If the substrate is suspected to be alkaline, consider using a surface-insensitive cyanoacrylate formulation, which is designed to be less reactive to surface chemistry. Alternatively, a primer can be used to create a more neutral bonding surface. |
| Use of an Accelerator | If you are using a cyanoacrylate accelerator, ensure it is being applied correctly and is necessary for your application. Over-application or use on already active surfaces can lead to overly rapid curing. |
Data Presentation
Table 1: Influence of Environmental Conditions on Cyanoacrylate Cure Time
| Factor | Condition | Effect on Cure Time |
| Relative Humidity | Low (<40%) | Slower |
| Optimal (40-60%) | Ideal | |
| High (>60%) | Faster | |
| Temperature | Low (<20°C) | Slower |
| Optimal (20-24°C) | Ideal | |
| High (>27°C) | Faster |
Table 2: Effect of Substrate Type on Cyanoacrylate Polymerization
| Substrate Type | Surface Chemistry | Effect on Polymerization |
| Most Plastics | Neutral to Slightly Basic | Normal to Fast |
| Metals | Can have oxide layers that are slightly basic | Normal to Fast |
| Wood, Paper | Acidic | Slower |
| Glass | Can be slightly alkaline | Fast |
| Rubbers | Can be slightly acidic or basic depending on formulation | Variable |
Experimental Protocols
Protocol 1: Measuring Cyanoacrylate Fixture Time
Objective: To determine the fixture time of a cyanoacrylate adhesive on a specific substrate. Fixture time is defined as the time required for a bonded assembly to resist a light shearing force.
Materials:
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Cyanoacrylate adhesive
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Substrate samples (e.g., 1x1 inch squares of plastic, metal, or wood)
-
Timer or stopwatch
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Pipette or dispensing tip for controlled application of adhesive
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A consistent, light shearing force applicator (this can be as simple as a consistent manual push or a more controlled setup with a small weight)
Methodology:
-
Ensure all substrate samples are clean and dry.
-
Acclimatize the adhesive and substrates to the testing environment (controlled temperature and humidity) for at least one hour.
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Apply a single, small drop of cyanoacrylate adhesive to the center of one substrate sample.
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Immediately join the second substrate sample to the first, applying light pressure for 2-3 seconds to spread the adhesive into a thin, uniform layer.
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Start the timer immediately after the substrates are joined.
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At regular, short intervals (e.g., every 5 seconds), gently attempt to move the top substrate relative to the bottom one with a light, consistent shearing force.
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The fixture time is recorded as the time at which the bond is strong enough to resist this shearing force.
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Repeat the experiment at least three times and calculate the average fixture time.
Visualizations
Anionic Polymerization of Cyanoacrylate
The following diagram illustrates the simplified chemical pathway of anionic polymerization of cyanoacrylate, initiated by a nucleophile (Nu-), which is often a hydroxyl ion from water.
Caption: Anionic polymerization of cyanoacrylate.
Troubleshooting Workflow for Premature Polymerization
This diagram provides a logical workflow for diagnosing the cause of premature cyanoacrylate polymerization.
References
- 1. aronalpha.net [aronalpha.net]
- 2. gluegun.com [gluegun.com]
- 3. chenso.com [chenso.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Mastering Cyanoacrylate Cure Time Variability - INCURE INC. [incurelab.com]
- 6. colle21.com [colle21.com]
- 7. When Adhesive Won’t Adhere – Troubleshooting | The Essential Blog for Engineers | StrainBlog [strainblog.micro-measurements.com]
Technical Support Center: Purification of (E)-butyl 2-cyano-3-phenylacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-butyl 2-cyano-3-phenylacrylate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low Purity After Initial Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (benzaldehyde, n-butyl cyanoacetate). - Catalyst residue. - Formation of side products. | - Monitor reaction progress using TLC or GC to ensure completion. - Perform an aqueous work-up to remove the catalyst and water-soluble impurities. - Employ column chromatography or recrystallization for purification. |
| PUR-002 | Product is an Oil and Does Not Solidify for Recrystallization | - Presence of impurities depressing the melting point. - The compound may be a low-melting solid or an oil at room temperature. | - Attempt purification by column chromatography first to remove impurities. - Try co-distillation with a high-boiling solvent under reduced pressure to remove volatile impurities. - If the product is inherently an oil, purification should be performed using chromatography. |
| PUR-003 | Poor Separation During Column Chromatography | - Inappropriate solvent system (mobile phase). - Column overloading. - Improper column packing. | - Optimize the mobile phase using thin-layer chromatography (TLC) first. A common starting point for cyanoacrylates is a hexane/ethyl acetate mixture.[1][2] - Reduce the amount of crude product loaded onto the column. - Ensure the column is packed uniformly to avoid channeling. |
| PUR-004 | Low Recovery from Recrystallization | - Product is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Choose a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water). - Use the minimum amount of hot solvent required to dissolve the crude product. - Preheat the filtration apparatus to prevent crystallization. |
| PUR-005 | Product Discoloration (Yellow or Brown) | - Presence of colored byproducts from the Knoevenagel condensation. - Degradation of the product. | - Treatment with activated carbon during the purification process can help remove colored impurities. - Avoid excessive heat and exposure to light during purification and storage. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for this compound, like other cyanoacrylates, are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: What are the likely impurities in a crude sample of this compound synthesized via Knoevenagel condensation?
A2: The primary impurities are typically unreacted starting materials, namely benzaldehyde and n-butyl cyanoacetate. Residual catalyst (e.g., piperidine, ammonium acetate) and byproducts from side reactions, such as self-condensation of the aldehyde or Michael addition products, may also be present.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: While a specific protocol for this exact molecule is not widely published, a common solvent system for similar compounds is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to form crystals.
Q4: What is a good starting mobile phase for column chromatography of this compound?
A4: A good starting point for the mobile phase in normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1][2] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture. A typical starting gradient might be from 5% to 20% ethyl acetate in hexane.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide quantitative purity data. Spectroscopic methods such as 1H NMR and 13C NMR can confirm the structure and identify the presence of impurities.
Experimental Protocols
General Recrystallization Protocol
This is a general guideline. The optimal solvent and volumes should be determined experimentally.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent is used (e.g., water), add it dropwise to the hot solution until persistent cloudiness is observed, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 5% to 20% ethyl acetate in hexane), is often effective.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of (E)-butyl 2-cyano-3-phenylacrylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-butyl 2-cyano-3-phenylacrylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of benzaldehyde and butyl cyanoacetate.
Q1: My reaction yield is low. What are the most critical factors to investigate?
A1: Low yield in the Knoevenagel condensation is a common issue. The most influential factors are the choice of catalyst, solvent, and reaction temperature. A systematic approach to optimizing these parameters is recommended.
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Catalyst Choice: The catalyst plays a pivotal role in this reaction. While classic catalysts like piperidine are effective, modern catalysts can offer higher yields in shorter reaction times. Consider screening different catalysts to find the optimal one for your setup.[1]
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Solvent Selection: The polarity of the solvent can significantly impact reaction rates and yields. Solvents like ethanol, hexane, and even water (in some catalyst systems) have been used successfully.[2][3] Solvent-free conditions are also a viable and environmentally friendly option to consider.
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Reaction Temperature: Temperature affects the reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. Optimization is key. Some modern catalytic systems work efficiently at room temperature or slightly elevated temperatures (65-70°C).[4]
Q2: The reaction is very slow or appears to have stalled. How can I drive it to completion?
A2: If the reaction is sluggish, consider the following interventions:
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Increase Catalyst Loading: While catalytic amounts are required, insufficient catalyst can lead to slow conversion. A modest increase in the catalyst concentration may be beneficial.
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Elevate the Temperature: Gently heating the reaction mixture can significantly increase the rate. Monitor for byproduct formation by thin-layer chromatography (TLC).
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. In some systems, its removal can shift the equilibrium towards the product. This is typically achieved by azeotropic distillation with a suitable solvent (e.g., toluene or cyclohexane) using a Dean-Stark apparatus.
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Switch to a More Active Catalyst: If the current catalyst is not providing satisfactory results, switching to a more active one, such as Diisopropylethylammonium acetate (DIPEAc), may be the best solution.[1]
Q3: I am observing significant byproduct formation. What can I do to improve the purity of my crude product?
A3: Byproduct formation is often related to reaction conditions that are too harsh or non-optimized.
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Lower the Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Reduce Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction to prevent the formation of degradation products or other byproducts.
-
Optimize Stoichiometry: Ensure an equimolar ratio of benzaldehyde and butyl cyanoacetate. Using a slight excess of one reagent is generally not necessary and can complicate purification.
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Purification Strategy: If byproducts are unavoidable, a robust purification strategy is essential. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for crystalline products. Column chromatography may be necessary for oily products or to separate isomers.
Q4: How can I ensure I have synthesized the desired (E)-isomer and not a mixture of (E)- and (Z)-isomers?
A4: The Knoevenagel condensation generally favors the formation of the more thermodynamically stable (E)-isomer. However, it is crucial to confirm the stereochemistry of your product.
-
Spectroscopic Analysis: ¹H NMR spectroscopy is a powerful tool for determining the isomeric ratio. The vinyl proton of the (E)-isomer typically appears at a distinct chemical shift compared to the (Z)-isomer.
-
Reaction Conditions: The choice of catalyst and solvent can sometimes influence the E/Z selectivity. Milder reaction conditions often lead to higher selectivity.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography or fractional crystallization.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts in the Knoevenagel condensation for the synthesis of cyanoacrylates, adapted for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Diisopropylethylammonium acetate (DIPEAc) | Hexane | 65-70 | 3-6 hours | ~91 | [1][4] |
| Piperidine | Ethanol | Reflux | 6 hours | ~90 | [5] |
| DABCO/[HyEtPy]Cl-H₂O | [HyEtPy]Cl-H₂O | 50 | 5-40 minutes | 83-99 | [3] |
| L-proline | Ethanol | Not specified | Not specified | Good | [6] |
| No Catalyst | Dichloromethane | Reflux | >24 hours | 5 | [1] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using DIPEAc
This protocol is adapted from a high-yield procedure for ethyl 2-cyano-3-phenylacrylate.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzaldehyde (1 mmol), butyl cyanoacetate (1 mmol), and hexane (10 mL).
-
Catalyst Addition: Add Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 65-70°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (eluent: hexane:ethyl acetate, 8:2). The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 40-45°C. If two layers form, separate the bottom (product) layer. Concentrate the product layer under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Classic Synthesis using Piperidine
This is a conventional method for the Knoevenagel condensation.
-
Reaction Setup: In a 250 mL round-bottom flask connected to a condenser, add benzaldehyde (1 mmol), butyl cyanoacetate (1.1 mmol), and absolute ethanol.
-
Catalyst Addition: Add piperidine (0.2 mmol) to the mixture.
-
Reaction: Reflux the mixture for approximately 6 hours.
-
Monitoring: Monitor the reaction using TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the precipitate.
-
Purification: Wash the obtained solid with cold water, dry it, and recrystallize from ethanol to yield the final product.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation for this synthesis?
A1: The reaction proceeds via a few key steps. First, the basic catalyst deprotonates the α-carbon of butyl cyanoacetate to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of benzaldehyde. The resulting intermediate is then protonated (often by the conjugate acid of the catalyst or solvent) and subsequently undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, this compound.
Q2: Can I use other starting materials?
A2: Yes, the Knoevenagel condensation is quite versatile. You can use various substituted benzaldehydes (with either electron-donating or electron-withdrawing groups) to synthesize a library of different cyanoacrylates.[1] Similarly, other active methylene compounds can be used, though this will change the final product.
Q3: Is it possible to perform this reaction without a solvent?
A3: Yes, solvent-free Knoevenagel condensations have been reported and can be highly efficient and environmentally friendly. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat mixture.
Q4: How should I store this compound?
A4: As with many cyanoacrylates, it is advisable to store the purified product in a cool, dry, and dark place to prevent potential polymerization or degradation over time.
Q5: What safety precautions should I take?
A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents, especially piperidine and benzaldehyde, should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing moisture-induced hardening of cyanoacrylate monomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature, moisture-induced hardening of cyanoacrylate monomers.
Frequently Asked Questions (FAQs)
Q1: What causes cyanoacrylate monomers to harden prematurely?
A1: Cyanoacrylate monomers undergo rapid anionic polymerization in the presence of a weak base.[1][2] Moisture, even in trace amounts from atmospheric humidity or on the surface of a container, can act as an initiator for this polymerization process, causing the monomer to harden or cure prematurely.[3][4]
Q2: What is the ideal environment for storing cyanoacrylate monomers?
A2: To maximize shelf life, unopened cyanoacrylate monomers should be stored in a cool, dry environment. Refrigeration at temperatures between 2°C and 7°C (35°F to 45°F) is recommended for unopened containers.[5] Once opened, it is best to store the monomer at ambient temperature in a low-humidity environment to prevent condensation from forming inside the container, which would accelerate polymerization.[5][6]
Q3: How does humidity affect the shelf life of cyanoacrylate monomers?
A3: Humidity is a critical factor in the stability of cyanoacrylate monomers. Higher humidity levels will accelerate the polymerization process and significantly shorten the shelf life, while lower humidity will slow it down.[5][6]
Q4: What is the role of stabilizers in preventing premature hardening?
A4: Stabilizers are added to cyanoacrylate formulations to inhibit premature polymerization. There are two main types:
-
Anionic stabilizers (acidic compounds) work by neutralizing the basic impurities that can initiate anionic polymerization.[1]
-
Free radical stabilizers are included to prevent polymerization that could be initiated by free radicals, which can be generated by heat or light.
Q5: Can I refrigerate an opened container of cyanoacrylate monomer?
A5: It is generally not recommended to refrigerate an opened container.[6] When the container is taken out of the refrigerator and warms up, condensation can form on the inside, introducing moisture and causing the monomer to polymerize. If you must refrigerate an opened container, it is crucial to allow it to return to room temperature before opening to minimize condensation.[4]
Q6: How can I minimize moisture contamination during use?
A6: To minimize moisture contamination, work in a controlled, low-humidity environment whenever possible. Keep the container tightly sealed when not in use. Dispense the required amount of monomer and recap the bottle promptly. Using a dispensing system with moisture traps or an inert gas blanket (like dry nitrogen) can also be beneficial.[7]
Troubleshooting Guide
Issue: The cyanoacrylate monomer has hardened in the sealed, unopened container.
| Possible Cause | Solution |
| Improper storage temperature | Ensure storage is within the recommended 2°C to 7°C range for unopened containers. |
| Exposure to high humidity during storage | Store in a desiccator or a controlled low-humidity environment. |
| Exceeded shelf life | Check the expiration date. Even under ideal conditions, shelf life is finite. |
| Defective container seal | Inspect packaging for any damage that could allow moisture ingress. |
Issue: The monomer thickens or hardens shortly after opening the container.
| Possible Cause | Solution |
| High ambient humidity | Work in a controlled environment with lower humidity (ideally below 50% RH). |
| Frequent opening and closing of the container | Dispense the required amount for the experiment and store the main container sealed. |
| Condensation in a refrigerated container | Allow the container to reach room temperature before opening. |
| Contamination of the container opening | Clean the nozzle and cap before sealing to ensure an airtight closure. |
Issue: The monomer cures too quickly during application.
| Possible Cause | Solution |
| High humidity on the substrate or in the environment | Condition substrates in a low-humidity environment before application. |
| Alkaline (basic) substrate surface | Use a primer or surface activator designed for cyanoacrylates on such surfaces. |
| Presence of accelerators | Ensure dispensing equipment is free from any residual accelerators. |
Data Presentation
Table 1: Estimated Shelf Life of Ethyl Cyanoacrylate Monomer under Different Storage Conditions
| Storage Condition | Unopened Container (Months) | Opened Container (Months) |
| Refrigerated (2-7°C, low humidity) | 12+ | Not Recommended |
| Room Temperature (20-25°C, <50% RH) | 6 - 12 | 1 - 2 |
| Room Temperature (20-25°C, >60% RH) | 1 - 3 | < 1 |
| Elevated Temperature (>30°C) | < 1 | < 1 |
Note: These are estimates and can vary based on the specific formulation, stabilizer package, and container type.
Experimental Protocols
Protocol 1: Accelerated Aging Test for Stability Assessment
This protocol allows for a rapid estimation of the long-term stability of a cyanoacrylate monomer formulation.
Methodology:
-
Sample Preparation: Dispense a known volume (e.g., 5 mL) of the cyanoacrylate monomer into several clean, dry, and inert vials. Seal the vials tightly.
-
Initial Viscosity Measurement: Measure the initial viscosity of a control sample at 25°C using a viscometer.
-
Accelerated Aging: Place the sealed vials in an oven at a constant elevated temperature. A common condition is 80°C.
-
Time-Point Analysis: At predetermined time intervals (e.g., 3, 6, 9, and 12 days), remove a vial from the oven and allow it to cool to room temperature.
-
Viscosity Measurement: Measure the viscosity of the aged sample.
-
Data Analysis: A significant increase in viscosity indicates polymerization and instability. Based on calculations from accelerated aging models, 12 days at 80°C can be equivalent to approximately 2 years of shelf life at ambient temperature.[8]
Protocol 2: Bond Strength Evaluation of Aged Monomer
This protocol assesses the performance of the cyanoacrylate monomer after a period of storage.
Methodology:
-
Substrate Preparation: Prepare standardized substrates (e.g., steel or plastic coupons) by cleaning and degreasing them.
-
Adhesive Application: Apply a small, controlled amount of the aged cyanoacrylate monomer to one substrate.
-
Bonding: Join the two substrates with a defined overlap area and apply consistent pressure for a specified fixture time (e.g., 60 seconds).
-
Curing: Allow the bonded assembly to cure for 24 hours at ambient conditions.
-
Strength Testing: Measure the shear strength of the bond using a universal testing machine.
-
Comparison: Compare the bond strength of the aged monomer to that of a fresh, unaged control sample. A significant decrease in bond strength indicates degradation of the monomer.
Visualizations
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. aronalpha.net [aronalpha.net]
- 4. ascouncil.org [ascouncil.org]
- 5. permabond.com [permabond.com]
- 6. aronalpha.net [aronalpha.net]
- 7. nc-p-001.sitecorecontenthub.cloud [nc-p-001.sitecorecontenthub.cloud]
- 8. US9018254B2 - Cyanoacrylate tissue adhesives with desirable permeability and tensile strength - Google Patents [patents.google.com]
Overcoming challenges in scaling up (E)-butyl 2-cyano-3-phenylacrylate production
Technical Support Center: (E)-butyl 2-cyano-3-phenylacrylate Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for overcoming challenges in the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and well-established method is the Knoevenagel condensation.[1][2][3] This reaction involves the base-catalyzed condensation of n-butyl cyanoacetate with benzaldehyde.[2]
Q2: Why is the removal of water critical during the Knoevenagel condensation? A2: The Knoevenagel condensation produces water as a byproduct.[2] If not removed, the water can participate in a backward reaction, leading to the hydrolysis of the product and reducing the overall yield.[2] Azeotropic distillation using a solvent like toluene is a common technique to continuously remove water.[1][2]
Q3: What are the primary reactants and a common catalyst for this synthesis? A3: The primary reactants are n-butyl cyanoacetate and benzaldehyde. A variety of basic catalysts can be used, with piperidine or its salts being a traditional choice.[1][4] Other catalysts like ammonium acetate have also been successfully employed.[5]
Q4: Are there modern alternatives to conventional heating for this synthesis? A4: Yes, microwave irradiation is a non-conventional heating method that has been shown to significantly reduce the reaction time for n-butyl cyanoacrylate synthesis by a factor of 3 to 5-fold compared to a conventional oil bath, while achieving similar yields and quality.[1][6]
Q5: What are the main challenges when scaling up production? A5: Key challenges include managing reaction exotherms, ensuring efficient and complete water removal, preventing the formation of byproducts from prolonged exposure to high temperatures, and developing an effective and scalable purification strategy to remove impurities and unreacted starting materials.[3][7][8] The traditional large-scale process often involves the thermal depolymerization ("cracking") of an oligomeric intermediate at high temperatures, which is energy-intensive and can be a source of impurities.[3][7]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and solutions? A1: Low yields can stem from several factors. Refer to the table and diagnostic workflow below.
Table 1: Troubleshooting Low Reaction Yield
| Potential Cause | Recommended Solution(s) |
|---|---|
| Incomplete Reaction | - Increase reaction time or temperature. - Consider switching to microwave-assisted synthesis for faster reaction rates.[6] - Verify the quality and reactivity of starting materials and catalysts. |
| Inefficient Water Removal | - Ensure the Dean-Stark trap or equivalent apparatus is functioning correctly. - Check that the solvent (e.g., toluene) is forming an effective azeotrope. - Use molecular sieves or other dehydrating agents if azeotropic distillation is not feasible.[2] |
| Side Reactions | - Michael addition of a second molecule of the active methylene compound can occur; optimizing reactant stoichiometry can mitigate this.[9] - Lower the reaction temperature to minimize the formation of thermal degradation byproducts.[8] |
| Catalyst Inactivity | - Use a fresh batch of catalyst. - Perform a small-scale test reaction to confirm catalyst activity. - Optimize catalyst loading; too little may result in a slow or incomplete reaction. |
Caption: Troubleshooting workflow for diagnosing low product yield.
Q2: The final product is yellow or brown. How can I improve its color and purity? A2: Product discoloration often indicates the presence of impurities formed during the reaction or purification.
-
Cause: High reaction temperatures (above 120-130°C) or prolonged heating can generate colored byproducts.[8]
-
Solution 1 - Reaction: Conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. A reaction of benzophenone imine and ethyl 2-cyanoacetate at 70 to 120°C is known to produce colored byproducts.[8]
-
Solution 2 - Purification: Elaborate purification steps may be necessary.[8] Workup by distillation, for instance in a thin-film evaporator, can increase conversion while minimizing thermal stress.[8] Filtration through activated carbon can also remove colored impurities.[8]
Q3: My reaction is very slow using conventional heating. What are the alternatives? A3: Slow reaction kinetics are a known drawback of conventional heating for this synthesis.[1][6]
-
Solution 1 - Microwave Synthesis: As highlighted in the table below, microwave-assisted synthesis dramatically reduces reaction times.
Table 2: Comparison of Heating Methods for n-Butyl Cyanoacrylate Synthesis
Heating Method Reaction Time Reported Yield Reference Oil Bath 3 - 5 hours ~80% [6] | Microwave (MW) | 1 hour | ~85% |[6] |
-
Solution 2 - Catalyst Optimization: Ensure the correct catalyst is being used at an appropriate concentration. Different base catalysts exhibit different activities, and a systematic screening may be beneficial.[4]
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation (Conventional Heating)
This protocol is adapted from established methods for Knoevenagel condensation.[1]
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Reagents: Charge the flask with n-butyl cyanoacetate (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine (e.g., 0.01 eq), and toluene as the solvent (sufficient to allow for azeotropic removal of water).
-
Reaction: Heat the mixture to reflux (approx. 110-130°C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete when water evolution ceases.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by vacuum distillation to obtain the final product, this compound.
Protocol 2: Purification of Crude Product
Purification is critical for obtaining a high-purity product.
-
Acid/Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash the solution sequentially with a dilute acid (e.g., 1M HCl) to remove basic catalysts like piperidine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. Finally, wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
-
Final Purification: For high purity, perform vacuum distillation or flash column chromatography on the resulting oil.
Caption: General experimental workflow for synthesis and purification.
References
- 1. n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Catalysts for Knoevenagel Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalysts for Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a catalyst for Knoevenagel condensation?
A1: The primary parameters for optimization include catalyst loading (amount of catalyst), reaction temperature, reaction time, and the choice of solvent. These factors significantly influence reaction rate, yield, and selectivity.[1]
Q2: How does the nature of the catalyst affect the Knoevenagel condensation?
A2: The catalyst's properties, such as its basicity or the presence of Lewis acid sites, are crucial. Basic sites are essential for the deprotonation of the active methylene compound, which is a key step in the reaction mechanism.[2][3] The structure and porosity of heterogeneous catalysts also play a significant role in their activity and stability.[2]
Q3: What are the common types of catalysts used for Knoevenagel condensation?
A3: A wide range of catalysts can be employed, including weak bases like primary and secondary amines (e.g., piperidine), ammonium salts, Lewis acids, and organometallic catalysts.[4] Heterogeneous catalysts such as zeolites, mesoporous silica, metal oxides, and metal-organic frameworks (MOFs) are also frequently used due to their ease of separation and potential for recyclability.[5][6]
Q4: How can I improve the recyclability of my heterogeneous catalyst?
A4: Improving catalyst recyclability often involves immobilizing the active catalytic species on a solid support.[1][7] Post-reaction, the catalyst can be recovered by simple filtration, washed with an appropriate solvent to remove any adsorbed species, and dried before reuse. The stability of the catalyst's framework and the strength of the interaction between the active sites and the support are critical for maintaining activity over multiple cycles.[2][5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Activity | - Increase the catalyst loading. - Screen different types of catalysts (e.g., vary the basicity or Lewis acidity). - For heterogeneous catalysts, ensure proper activation (e.g., drying to remove adsorbed water). |
| Inappropriate Reaction Temperature | - Gradually increase the reaction temperature. Some reactions that are unsuccessful at room temperature may proceed at elevated temperatures.[8] - Be aware that excessively high temperatures can lead to side reactions or catalyst degradation. |
| Sub-optimal Solvent | - Test a range of solvents with varying polarities. Protic solvents like ethanol or even water can be effective, while aprotic solvents may also be suitable depending on the specific reactants and catalyst.[9] - In some cases, solvent-free conditions can lead to improved yields and are environmentally preferable.[10] |
| Poor Quality of Reagents | - Ensure the purity of your aldehyde/ketone and active methylene compound. Impurities can sometimes poison the catalyst. |
| Equilibrium Limitation | - The Knoevenagel condensation produces water as a byproduct. Removing water, for instance, by azeotropic distillation or the addition of molecular sieves, can shift the equilibrium towards the product side.[11] |
Problem 2: Catalyst Deactivation
| Possible Cause | Troubleshooting Step |
| Catalyst Poisoning | - Impurities in the reactants or solvent, such as sulfur compounds or carbon monoxide, can act as poisons by strongly binding to the active sites of the catalyst.[12] Purify the starting materials. - In some cases, byproducts of the reaction, such as benzoic acid when using benzaldehyde, can adsorb onto the catalyst and block pores. |
| Fouling | - The deposition of carbonaceous materials (coke) or other high molecular weight byproducts on the catalyst surface can block active sites.[12] A regeneration step, such as calcination for inorganic catalysts, may be necessary. |
| Sintering | - High reaction temperatures can cause the catalyst particles to agglomerate, which reduces the active surface area.[12] Operate at the lowest effective temperature. |
| Leaching of Active Species | - For supported catalysts, the active component may leach into the reaction medium. This is a common issue with some heterogeneous catalysts. Consider using a different support or a stronger method of immobilization. |
Problem 3: Difficulty in Product Separation or Catalyst Recovery
| Possible Cause | Troubleshooting Step |
| Homogeneous Catalyst | - Traditional homogeneous catalysts can be difficult to separate from the reaction mixture.[8] Consider switching to a heterogeneous catalyst. |
| Fine Catalyst Particles | - If using a heterogeneous catalyst with very small particle size, it may be difficult to separate by filtration. Consider using a catalyst with a larger particle size or employing centrifugation for separation. |
| Product Adsorption on Catalyst | - The product may adsorb onto the surface of a heterogeneous catalyst, leading to lower isolated yields and catalyst deactivation. Wash the catalyst thoroughly with a suitable solvent after the reaction. |
Data Presentation
Table 1: Comparison of Different Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | 10 | Ethanol | Room Temp. | 2 | 95 | [4] |
| L-proline | 10 | 80% Ethanol | Room Temp. | 0.5 | 92 | [13] |
| Cu-based MOF | 10 mg | Ethanol | Room Temp. | 5 min | 100 | [1] |
| Cationic Kraft Lignin (CKL) | 5 wt% | Water | Room Temp. | 1 | 97 | [5] |
| Magnesium Aluminum Phosphate (MALPO) | 25 mg | Ethanol | Room Temp. | 0.5 | 99 | [2] |
Table 2: Effect of Solvent on the Knoevenagel Condensation
| Solvent | Dielectric Constant | Reaction Time | Yield (%) |
| Water | 78.5 | 2 h | High |
| Ethanol | 24.3 | 0.5 - 2 h | High |
| Acetonitrile | 37.5 | Varies | Moderate to High |
| Toluene | 2.4 | Varies | Moderate |
| Solvent-free | N/A | Varies | Often High |
| Data compiled from multiple sources indicating general trends.[1][9] |
Experimental Protocols
General Procedure for Catalyst Screening in Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., malononitrile, 1 mmol) in the chosen solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add the catalyst to be screened (e.g., 10 mg of a heterogeneous catalyst or 10 mol% of a homogeneous catalyst) to the reaction mixture.
-
Reaction Execution: Stir the mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
For Heterogeneous Catalysts: Upon completion, filter the reaction mixture to recover the catalyst. Wash the catalyst with the reaction solvent. The filtrate is then concentrated under reduced pressure to obtain the crude product.
-
For Homogeneous Catalysts: Quench the reaction (if necessary) and perform an appropriate extraction to isolate the product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Analysis: Characterize the product by techniques such as NMR and IR spectroscopy to confirm its identity and purity. Calculate the yield.
Visualizations
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. Recyclable hybrid organocatalysts for the Knoevenagel condensation - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) : Oriental Journal of Chemistry [orientjchem.org]
- 7. Recyclable hybrid organocatalysts for the Knoevenagel condensation UAB Barcelona [uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to BRAF Kinase Inhibitors: Vemurafenib vs. Dabrafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent BRAF kinase inhibitors, vemurafenib and dabrafenib, used in the treatment of BRAF V600-mutant melanoma.[1][2] The information presented is based on experimental data from biochemical assays, cell-based assays, and clinical trials to assist researchers in understanding the nuances of these targeted therapies.
Biochemical and Cellular Performance
Vemurafenib and dabrafenib are potent inhibitors of the mutated BRAF protein, a key component of the MAPK signaling pathway that is constitutively activated in many melanomas.[1][3] While both drugs target the same protein, they exhibit differences in selectivity and potency, which can influence their efficacy and side-effect profiles.[4]
Preclinical studies have demonstrated that both vemurafenib and dabrafenib effectively inhibit kinase activity in BRAF V600-mutant melanoma cell lines, leading to the blockage of ERK phosphorylation, cell cycle arrest at the G1 phase, and ultimately, apoptosis.[1] Dabrafenib has shown greater selectivity for BRAF with less activity against the wild-type CRAF protein compared to vemurafenib.[4]
| Parameter | Vemurafenib | Dabrafenib | Reference |
| Target | BRAF V600E/D/R | BRAF V600E/D/R/K | [1] |
| IC50 (BRAF V600E) | ~31 nM | ~0.8 nM | [1] |
| Cellular Potency (A375 cells) | Potent inhibition of proliferation | Potent inhibition of proliferation | [1] |
| Effect on ERK Phosphorylation | Blocks ERK phosphorylation | Blocks ERK phosphorylation | [1] |
Clinical Efficacy and Safety
Clinical trials have demonstrated the effectiveness of both vemurafenib and dabrafenib in improving progression-free survival (PFS) and overall survival (OS) in patients with BRAF-mutated metastatic melanoma when compared to conventional chemotherapy.[5] However, a head-to-head comparison trial (COMBI-v) revealed the superiority of dabrafenib in combination with the MEK inhibitor trametinib over vemurafenib monotherapy.[6][7][8]
| Endpoint | Vemurafenib Monotherapy | Dabrafenib + Trametinib | Reference |
| Median Progression-Free Survival | 7.3 months | 11.4 months | [5][6] |
| Overall Survival at 12 months | 65% | 72% | [5][7] |
| Overall Response Rate | 51% | 67% | [9] |
Toxicity Profile:
Both inhibitors are associated with distinct side-effect profiles. Arthralgia, rash, alopecia, and photosensitivity are more commonly observed with vemurafenib.[5] In contrast, asthenia, hyperkeratosis, and dry skin are more frequent with dabrafenib.[5] The combination of dabrafenib and trametinib was associated with a higher rate of pyrexia.[9] Notably, the incidence of cutaneous squamous cell carcinoma is lower with dabrafenib compared to vemurafenib.[4]
Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BRAF inhibitors.
Methodology:
-
Reagents: Recombinant BRAF V600E enzyme, MEK1 substrate, ATP, and the test compounds (vemurafenib, dabrafenib).
-
Procedure: The assay can be performed in a 96-well format. The BRAF enzyme is incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by the addition of ATP and the MEK1 substrate.
-
Detection: The amount of phosphorylated MEK1 is quantified using methods such as ELISA or luminescence-based assays (e.g., Kinase-Glo®).[10][11]
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
Objective: To assess the effect of BRAF inhibitors on the proliferation of BRAF-mutant melanoma cells.
Methodology:
-
Cell Line: A375 (BRAF V600E mutant) or other suitable melanoma cell lines.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitors. The cells are incubated for a period of 72 hours.
-
Detection: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) is determined.
Western Blot Analysis of MAPK Pathway
Objective: To analyze the phosphorylation status of key proteins in the MAPK pathway.
Methodology:
-
Sample Preparation: BRAF-mutant melanoma cells are treated with the inhibitors for a specified time. Cells are then lysed to extract total protein.[12]
-
Gel Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control like GAPDH or β-actin is also used to ensure equal protein loading.[12][13]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-ERK bands is normalized to the total ERK and loading control bands to determine the extent of pathway inhibition.
Visualizing the Mechanism of Action
BRAF Inhibition of the MAPK Signaling Pathway
Caption: BRAF inhibitors block the MAPK signaling cascade.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for MAPK pathway analysis.
Logical Relationship of Drug Efficacy and Toxicity
Caption: Efficacy and toxicity of BRAF inhibitors.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vemurafenib and Dabrafenib Downregulates RIPK4 Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative safety of BRAF and MEK inhibitors (vemurafenib, dabrafenib and trametinib) in first-line therapy for BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
